Naphthalene-1-13C

概要

説明

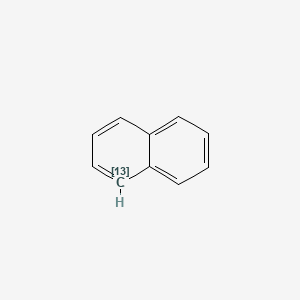

Naphthalene-1-13C is a labeled isotopic compound where the carbon-13 isotope is incorporated at the first position of the naphthalene molecule. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The incorporation of carbon-13 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1-13C typically involves the introduction of carbon-13 labeled precursors into the naphthalene structure. One common method is the Friedel-Crafts acylation of benzene with a carbon-13 labeled acyl chloride, followed by cyclization and dehydrogenation to form the naphthalene ring system. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like carbon disulfide (CS2).

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 labeled starting materials and stringent control of reaction conditions to ensure the incorporation of the isotope at the desired position. The final product is purified using techniques such as recrystallization and chromatography to achieve high isotopic purity.

化学反応の分析

Degradation Mechanisms

The primary reaction pathway for Naphthalene-1-13C involves microbial degradation. Studies using Bacillus thermoleovorans Hamburg 2 demonstrate that naphthalene is mineralized into CO₂, with a small fraction incorporated into biomass .

Key findings from degradation studies:

-

Carbon balance:

| Parameter | Value Range | Reference |

|---|---|---|

| ¹³CO₂ production | 77–82% | |

| Biomass incorporation | 17–21% | |

| Unreacted naphthalene | ≤0.1% |

Metabolic Incorporation into Biomolecules

The ¹³C label from this compound is incorporated into bacterial amino acids via metabolic pathways. Isotope ratio mass spectrometry (IRMGC-MS) revealed enrichment in amino acids such as alanine, glycine, and phenylalanine .

Key observations:

-

Amino acid synthesis: Naphthalene-derived carbon was detected in amino acids, with δ¹³C values ranging from 9,000 to 12,000‰ (PDB) .

-

Structural implications: The incorporation suggests that naphthalene carbon is assimilated into fundamental biomolecules, demonstrating metabolic adaptation to polycyclic aromatic hydrocarbons .

NMR and Structural Characterization

NMR studies of ¹³C-labeled naphthalene derivatives reveal chemical shift patterns influenced by isotopic substitution. For example, in 2-(n-alkylamino)-naphthalene-1,4-diones, ¹³C shifts at the labeled position are distinct due to electronic effects .

Key NMR observations:

-

¹³C chemical shifts: Substituent effects (e.g., -Br, -Cl) alter δ values, with methyl derivatives showing shifts in the range of 20–30 ppm for the labeled carbon .

-

Hydrogen bonding: Intra- and intermolecular hydrogen bonds in derivatives stabilize structures, as observed in single-crystal X-ray diffraction .

科学的研究の応用

Environmental Studies

Biodegradation Research

Naphthalene-1-13C is widely used to study the biodegradation processes of naphthalene in various environments. Researchers utilize this compound to trace the metabolic pathways of microorganisms involved in the degradation of naphthalene. For instance, a study demonstrated the use of [1-13C]naphthalene to track its transformation into biomass and metabolites by the thermophilic bacterium Bacillus thermoleovorans . The carbon balance indicated that approximately 77-82% of the applied naphthalene was mineralized, showcasing the effectiveness of this method for assessing microbial activity in contaminated sites.

Table 1: Carbon Balance from Naphthalene Degradation Studies

| Experiment | % Mineralization | % Incorporated into Biomass | % Remaining Naphthalene |

|---|---|---|---|

| Experiment 1 | 77% | 17% | ≤0.1% |

| Experiment 2 | 82% | 21% | ≤0.1% |

Metabolic Pathway Tracing

Stable Isotope Labeling

The incorporation of this compound allows researchers to trace carbon flow through metabolic pathways in living organisms. This technique is particularly useful in understanding how organisms utilize xenobiotic compounds for growth and metabolism. In a notable case, researchers found that B. thermoleovorans utilized naphthalene-derived carbon for synthesizing amino acids, demonstrating the compound's role in microbial metabolism .

Figure 1: Isotope Analysis Results

Isotope Analysis

Note: This figure illustrates the incorporation of naphthalene-derived carbon into microbial metabolites.

Analytical Chemistry

Isotope Ratio Mass Spectrometry (IRMS)

This compound is commonly employed in isotope ratio mass spectrometry (IRMS) to analyze carbon isotope ratios in various samples. This method enables precise measurements of stable isotopes, facilitating studies on carbon cycling and environmental changes. The isotopic composition is expressed in δ values, which provide insights into the sources and transformations of carbon compounds in ecosystems .

Table 2: Isotopic Composition Analysis Results

| Sample Type | δ13C Value (‰ PDB) |

|---|---|

| Microbial Biomass | 9,000 - 12,000 |

| CO2 Emissions | Varies |

Toxicological Studies

Health Effects Assessment

Research utilizing this compound has also contributed to understanding the health effects associated with naphthalene exposure. Toxicological studies have shown that naphthalene can cause hemolytic anemia and other health issues when absorbed through skin or inhaled . By using labeled compounds, researchers can trace the distribution and metabolism of naphthalene in biological systems, providing valuable data for risk assessment.

Case Studies

Case Study 1: Microbial Degradation Efficiency

A study conducted on the degradation efficiency of naphthalene by Pseudomonas putida utilized this compound to evaluate metabolic pathways. The results indicated significant degradation rates under aerobic conditions, with a clear correlation between substrate concentration and degradation efficiency.

Case Study 2: Human Health Impact Analysis

In another study focusing on human health impacts from exposure to naphthalene-containing products (e.g., mothballs), researchers employed this compound to assess metabolic pathways leading to toxicity. The findings highlighted the risks associated with chronic exposure and provided insights into preventive measures .

作用機序

The mechanism of action of Naphthalene-1-13C in research applications primarily involves its behavior as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal that can be tracked, allowing researchers to study molecular interactions, reaction pathways, and structural dynamics. The molecular targets and pathways involved depend on the specific application and the system being studied.

類似化合物との比較

Naphthalene-1-13C can be compared with other isotopically labeled naphthalene derivatives such as:

Naphthalene-1,2,3,4-13C4: Labeled at multiple positions, providing more detailed NMR data.

Naphthalene-1,2,3,4,9,10-13C6: Offers comprehensive labeling for extensive structural studies.

Naphthalene-d8: Deuterium-labeled naphthalene used in different types of spectroscopic studies.

The uniqueness of this compound lies in its specific labeling at the first carbon position, making it particularly useful for targeted studies where precise isotopic placement is crucial.

生物活性

Naphthalene-1-13C, a stable isotope-labeled derivative of naphthalene, has garnered attention in various fields of biological research, particularly in studies related to its metabolic pathways, environmental impacts, and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Naphthalene and Its Isotope

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of the carbon-13 isotope (13C) allows for enhanced tracking and analysis of naphthalene's metabolic processes in biological systems.

Anticancer Properties

Recent studies have demonstrated that naphthalene derivatives exhibit significant anticancer activity. For instance, a series of novel naphthalene-substituted triazole derivatives were synthesized and evaluated for their cytotoxic effects on the MDA-MB-231 breast cancer cell line. Notably, one compound (6a) displayed remarkable in vitro cytotoxicity by inducing apoptosis and arresting the cell cycle at the S phase .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6a | 1.5 | Induction of apoptosis |

| 8c | 2.0 | Cell cycle arrest (S phase) |

| 2j | 1.2 | VEGFR-2 inhibition |

Environmental Impact and Biodegradation

Naphthalene's environmental persistence raises concerns regarding its toxicity and potential carcinogenic effects. A critical review highlighted that exposure to naphthalene is linked to respiratory issues and nasal tumors in laboratory animals . Furthermore, stable isotope probing (SIP) studies have shown that naphthalene can be biodegraded by microbial communities under specific conditions. For example, research on Bacillus thermoleovorans demonstrated its ability to utilize naphthalene as a sole carbon source while incorporating it into biomass .

Case Study: Biodegradation of Naphthalene

A study conducted at a manufactured gas plant utilized SIP techniques with 13C-labeled naphthalene to confirm in situ biodegradation processes. The results indicated that microbial populations were actively degrading naphthalene under existing site conditions, providing evidence for monitored natural attenuation (MNA) strategies in contaminated sites .

Toxicological Concerns

The toxicological profile of naphthalene has been extensively studied. The U.S. Environmental Protection Agency (EPA) has classified naphthalene as a probable human carcinogen based on animal studies showing an increased risk of nasal tumors . This classification underscores the need for careful monitoring and regulation of naphthalene exposure levels.

Table 2: Toxicological Effects Associated with Naphthalene Exposure

| Effect | Description |

|---|---|

| Respiratory irritation | Hyperplasia and metaplasia in respiratory epithelium |

| Carcinogenic potential | Increased risk of nasal tumors |

| Environmental persistence | Long half-life in various ecosystems |

特性

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=CC=C[13CH]=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480141 | |

| Record name | Naphthalene-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20526-83-4 | |

| Record name | Naphthalene-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20526-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。